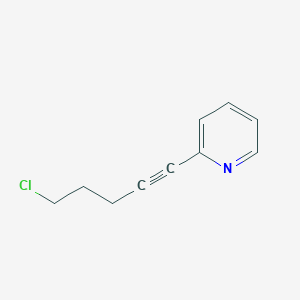

2-(5-Chloropent-1-ynyl)pyridine

Description

Properties

Molecular Formula |

C10H10ClN |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

2-(5-chloropent-1-ynyl)pyridine |

InChI |

InChI=1S/C10H10ClN/c11-8-4-1-2-6-10-7-3-5-9-12-10/h3,5,7,9H,1,4,8H2 |

InChI Key |

LGWHMCXHWDLWQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C#CCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(5-Chloropent-1-ynyl)pyridine with structurally related compounds based on the evidence provided:

Key Differences and Insights:

Substituent Effects on Reactivity :

- The terminal alkyne in this compound distinguishes it from analogs like 2-(chloromethyl)pyridine, enabling unique reactivity in click chemistry or polymerization .

- Chlorine Position : The chlorine in 5-(4-chlorophenyl)-1H-pyridin-2-one is on a phenyl ring, reducing electrophilicity compared to aliphatic chlorine in this compound .

Physical Properties: Melting points for chloro-pyridines vary widely. For example, 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine derivatives melt at 268–287°C, whereas 2-(chloromethyl)pyridine hydrochloride is a lower-melting solid . This suggests that this compound may exhibit intermediate values depending on crystallinity.

Biological Potential: While this compound’s bioactivity is unstudied, analogs with chloro-phenyl groups (e.g., ) show antimicrobial activity, implying that its alkyne chain could enhance membrane permeability or target binding .

Synthetic Challenges :

- The alkyne group in this compound may complicate synthesis compared to simpler chloromethyl derivatives. highlights efficient methods for multi-substituted pyridines, which could be adapted .

Q & A

Q. What are common synthetic routes for preparing 2-(5-Chloropent-1-ynyl)pyridine, and how can reaction conditions be optimized?

The synthesis of pyridine derivatives with alkyne substituents often employs Sonogashira coupling , where a halogenated pyridine reacts with a terminal alkyne in the presence of a palladium catalyst and copper iodide. For this compound, a 2-chloropyridine precursor could react with 5-chloropent-1-yne under inert conditions. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio .

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product (typical yields: 60–75%) .

- Safety : Use Schlenk lines to exclude moisture/oxygen and handle chlorinated intermediates in fume hoods .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of the pyridine ring and alkyne substitution. Chlorine-induced deshielding in ¹³C NMR (~δ 120–140 ppm for pyridine carbons) .

- IR Spectroscopy : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., dehalogenated species) using reverse-phase C18 columns .

- Elemental Analysis : Validate stoichiometry (C: ~60%, H: ~4.5%, Cl: ~16%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a versatile scaffold for:

- Enzyme inhibitors : The alkyne group enables "click chemistry" for attaching pharmacophores (e.g., triazoles) targeting proteases or kinases .

- Receptor ligands : Pyridine’s nitrogen can coordinate metal ions in metalloenzyme inhibitors .

- Bioprobes : Fluorescent tagging via alkyne-azide cycloaddition for cellular imaging .

Advanced Research Questions

Q. How can researchers address instability of this compound under acidic or oxidative conditions?

The compound’s alkyne and pyridine moieties are prone to hydrolysis or oxidation. Mitigation strategies include:

- Storage : Under nitrogen at –20°C in amber vials to prevent photodegradation .

- Buffered solutions : Use pH 7–8 phosphate buffers to avoid acid-catalyzed alkyne hydration .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to suppress radical-mediated oxidation .

- Inert reaction conditions : Conduct reactions in anhydrous solvents (e.g., dichloromethane) with molecular sieves .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the alkyne’s LUMO often aligns with Pd(0) catalysts in Sonogashira coupling .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .

- Docking studies : Model interactions with biological targets (e.g., acetylcholinesterase) to prioritize synthetic modifications .

Q. How should researchers resolve contradictions in reported bioactivity data for pyridine-alkyne derivatives?

Discrepancies may arise from impurities, assay variability, or structural analogs. Systematic approaches include:

- Reproducibility checks : Repeat assays in triplicate using independent synthetic batches .

- Byproduct analysis : Use LC-MS to rule out interference from dechlorinated or oxidized byproducts .

- Structure-activity relationship (SAR) studies : Compare activity of this compound with analogs (e.g., 5-bromo or unsubstituted alkynes) .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂/CuI (1:2) | |

| Reaction Temperature | 65°C | |

| Solvent | THF | |

| Yield | 68% |

Table 2. Common Degradation Pathways and Mitigation

| Pathway | Mitigation Strategy | Reference |

|---|---|---|

| Alkyne hydration | Anhydrous solvents | |

| Pyridine oxidation | BHT stabilizer | |

| Chlorine loss | Low-temperature storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.